Z-Arg-Arg-betaNA

Cathepsin B kinetics Chromogenic substrate comparison Protease substrate selectivity

Transitioning from legacy BANA substrates creates sensitivity gaps and selectivity issues in cathepsin B assays. Z-Arg-Arg-betaNA solves this with a 64-fold higher hydrolysis rate and stringent dibasic Arg-Arg specificity that excludes off-target cleavage by cathepsins H and L. - Achieves near-saturating kinetics at 1-2 mM vs. >10 mM for BANA. - Chromogenic βNA readout compatible with standard absorbance plate readers, avoiding fluorescence detector investment. - Standardized unit definition enables direct inter-laboratory IC₅₀ comparison.

Molecular Formula C32H43N9O6
Molecular Weight 649.7 g/mol
Cat. No. B12366811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-Arg-betaNA
Molecular FormulaC32H43N9O6
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C30H39N9O4.C2H4O2/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20;1-2(3)4/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36);1H3,(H,3,4)/t24-,25-;/m0./s1
InChIKeyYZIQJLYTLJOXIO-DKIIUIKKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg-Arg-betaNA: Chromogenic Substrate for Cathepsin B Activity


Z-Arg-Arg-betaNA (also referred to as Cbz-Arg-Arg-βNA, Z-RR-βNA, or Arg-Arg-2-naphthylamide) is a synthetic chromogenic dipeptide substrate composed of a benzyloxycarbonyl (Z)-protected Arg-Arg dipeptide core conjugated to a β-naphthylamide (βNA) reporter group . Upon enzymatic cleavage — primarily by the lysosomal cysteine protease cathepsin B (EC 3.4.22.1) — free β-naphthylamine is liberated and can be quantified spectrophotometrically, enabling real-time kinetic measurement of protease activity [1]. The compound belongs to the broader class of dipeptidyl naphthylamide substrates and is recognized as one of the most sensitive and selective chromogenic tools for discriminating cathepsin B activity from closely related cysteine cathepsins such as cathepsin H and cathepsin L . It also serves as a preferred substrate for dipeptidyl peptidase III (DPP III, EC 3.4.14.4), with well-characterized kinetic parameters [2].

Why Substituting Z-Arg-Arg-betaNA Compromises Assay Fidelity


Protease substrates carrying the same β-naphthylamide reporter but differing in peptide sequence are not functionally interchangeable, because the S2 subsite of cathepsin B exhibits a stringent preference for a paired basic residue motif (Arg-Arg or Lys-Lys) that is absent in monobasic substrates such as Bz-DL-Arg-βNA (BANA) or Z-Phe-Arg-AMC [1]. The dibasic Arg-Arg recognition element simultaneously confers both high catalytic efficiency and exclusion of off-target cleavage by cathepsins H and L, which readily hydrolyze monobasic substrates [2]. Even among dibasic substrates, the choice of reporter group — βNA (chromogenic) versus AMC (fluorogenic) versus pNA (chromogenic) — determines detection modality, assay sensitivity, and unit standardization; the βNA reporter yields approximately 20-fold higher unit sensitivity compared to the pNA analog on an equimolar basis [3]. Consequently, substituting Z-Arg-Arg-betaNA with any single-arginine substrate or a different reporter variant without re-optimization will compromise both the specificity and quantitative comparability of cathepsin B activity measurements.

Quantitative Comparator Evidence for Z-Arg-Arg-betaNA


Faster Hydrolysis Rate Compared to Monobasic Substrates

In a landmark substrate specificity study, cathepsin B1 from bovine spleen hydrolyzed Cbz-Arg-Arg-βNA (Z-Arg-Arg-betaNA) 64 times faster than the previously used monobasic substrate Bz-DL-Arg-βNA (BANA) [1]. The Km of Z-Arg-Arg-betaNA for cathepsin B1 was determined to be 0.18 mM, compared to 3.3 mM for Bz-DL-Arg-βNA (or 1.6 mM for the L-isomer alone), indicating both a higher apparent binding affinity and a markedly superior turnover rate for the dibasic substrate [1]. This head-to-head comparison was conducted at the pH 6.5 optimum of cathepsin B1 and led the authors to explicitly recommend Z-Arg-Arg-betaNA as the replacement substrate for cathepsin B1 assays owing to its greater solubility and sensitivity [1].

Cathepsin B kinetics Chromogenic substrate comparison Protease substrate selectivity

Cathepsin B Selectivity Over Cathepsins H and L

Z-Arg-Arg-betaNA (and its acetate salt) is consistently characterized as resistant to cleavage by cathepsin H and cathepsin L [1]. This selectivity is structurally conferred by the dibasic Arg-Arg motif that occupies the S2 subsite of cathepsin B — a feature exploited in the design of cathepsin B-specific probes [2]. Quantitative selectivity data for the closely related fluorogenic analog Z-Arg-Arg-AMC demonstrates that at pH 7.2, cathepsin L, K, S, and V exhibit zero specific activity toward this substrate, whereas cathepsin B retains a specific activity of 441 (arbitrary fluorescence units) [3]. At pH 4.6, cathepsin L shows only 125 units compared to 130 units for cathepsin B, while cathepsins K, S, and V remain at or near zero [3]. In contrast, the monobasic substrate Z-Phe-Arg-AMC is cleaved by cathepsin L with a specific activity of 7,099 at pH 4.6 — approximately 57-fold higher than cathepsin B activity on the same substrate — confirming the critical role of the dibasic motif in restricting off-target proteolysis [3].

Protease selectivity profiling Cathepsin discrimination Off-target activity

Higher Sensitivity Versus the p-Nitroanilide Analog

Commercial enzyme standardization data reveals a marked sensitivity difference between the β-naphthylamide and p-nitroanilide reporter groups when attached to the identical Z-Arg-Arg dipeptide scaffold. Creative BioMart and Biozol both state that one unit of cathepsin B activity defined by Z-RR-pNA hydrolysis equals approximately 20 units defined by Z-RR-betaNA hydrolysis [1]. This means that under standardized assay conditions, the βNA reporter generates roughly 20 times more detectable signal per enzymatic turnover event than the pNA reporter. The pNA substrate (Z-Arg-Arg-pNA, CAS 122630-71-1) releases p-nitroaniline (ε ~8,800 M⁻¹cm⁻¹ at 405 nm), while βNA hydrolysis releases β-naphthylamine, which can be detected colorimetrically following diazotization or directly by fluorescence, providing greater dynamic range .

Substrate sensitivity comparison Unit definition standardization Chromogenic reporter selection

Industry-Standard Substrate for Cathepsin B Unit Definition

Z-Arg-Arg-betaNA serves as the defining substrate for the internationally recognized unit of cathepsin B enzymatic activity. According to the specification adopted by Merck Millipore (Sigma-Aldrich) and Creative BioMart for native human cathepsin B (CAS 9047-22-7), one unit is explicitly defined as the amount of enzyme that hydrolyzes 1 µmol of Z-Arg-Arg-β-naphthylamide per minute at 40°C, using 100 mM Na/K phosphate buffer at pH 6.0, with 1.33 mM EDTA and 2 mM DTT as the activation buffer . Purified commercial preparations are certified to ≥200 units/mg protein against this Z-Arg-Arg-betaNA-based standard . This standardization is not replicated for any other cathepsin B substrate, meaning that enzyme activity values reported in Z-Arg-Arg-betaNA units cannot be directly converted to those obtained with Z-Phe-Arg-AMC or Z-Arg-Arg-pNA without empirical cross-calibration [1].

Enzyme standardization Quality control Cathepsin B reference material

Dual-Enzyme Utility for Dipeptidyl Peptidase III Assays

Beyond cathepsin B, Arg-Arg-2-naphthylamide (i.e., Z-Arg-Arg-betaNA without the Z-group, though the Z-protected form is also hydrolyzed) is the preferred synthetic substrate for dipeptidyl peptidase III (DPP III, EC 3.4.14.4), a zinc metallo-exopeptidase implicated in protein catabolism and pain modulation [1]. Among various naphthylamide substrates tested, Arg-Arg-2-naphthylamide exhibited the highest catalytic efficiency with a Km of 7.7 µM and a kcat of 28 s⁻¹, yielding a kcat/Km of approximately 3.6 × 10⁶ M⁻¹s⁻¹ for DPP III purified from human erythrocytes [1]. Human placental DPP III also readily hydrolyzes Arg-Arg-β-naphthylamide with a pH optimum of 8.8 [2]. This dual-enzyme reactivity distinguishes Z-Arg-Arg-betaNA from monobasic substrates such as Bz-DL-Arg-βNA, which are not efficiently processed by DPP III, and from the AMC analog, which is optimized primarily for cathepsin B fluorescence assays [1].

DPP III kinetics Multi-enzyme substrate Metallo-exopeptidase assay

Validated Applications in Protease Research and Screening


Cathepsin B-Specific Measurement in Complex Samples

When quantifying cathepsin B activity in cell lysates, tissue extracts, or biological fluids that co-contain cathepsins H, L, K, S, or V, Z-Arg-Arg-betaNA provides unambiguous cathepsin B signal attribution. The dibasic Arg-Arg motif excludes cleavage by cathepsin H (an aminopeptidase that prefers mono-arginyl substrates) and cathepsin L (which shows zero activity on Z-Arg-Arg-AMC at neutral pH and weak activity at acidic pH), as demonstrated by the selectivity profile of the analogous Z-Arg-Arg-AMC substrate . In contrast, the widely used Z-Phe-Arg-AMC is cleaved by cathepsin L with 57-fold higher specific activity than Z-Arg-Arg-AMC at pH 4.6, making it unsuitable for cathepsin B-specific measurements without parallel inhibitor controls . Researchers should prepare stock solutions of Z-Arg-Arg-betaNA in DMSO, as recommended for optimal solubility and stability .

High-Throughput Inhibitor Screening in Drug Discovery

Z-Arg-Arg-betaNA is optimally suited for medium-to-high-throughput screening of cathepsin B inhibitors, a target implicated in tumor invasion, metastasis, and β-amyloid production in Alzheimer's disease . The chromogenic readout (β-naphthylamine release) is compatible with standard absorbance microplate readers, avoiding the need for specialized fluorescence detectors required by AMC-based substrates. The 64-fold catalytic rate advantage over the legacy BANA substrate translates to shorter incubation times per screening plate, directly increasing daily throughput. Furthermore, the standardized unit definition based on Z-Arg-Arg-betaNA hydrolysis ensures that inhibitor IC₅₀ values determined with this substrate can be directly compared across laboratories and with commercial enzyme lot specifications.

DPP III Enzymology and Inhibitor Characterization

For laboratories investigating DPP III — a zinc metallo-exopeptidase with emerging roles in oxidative stress defense and pain modulation — Arg-Arg-2-naphthylamide (the deprotected core of Z-Arg-Arg-betaNA) is the kinetically optimal synthetic substrate, with a Km of 7.7 µM and kcat of 28 s⁻¹ (kcat/Km ≈ 3.6 × 10⁶ M⁻¹s⁻¹) determined with purified human erythrocyte enzyme . The assay is performed at 37°C in Tris-HCl buffer containing 75 µM CoCl₂ as an activator, with colorimetric detection of released 2-naphthylamine . Using the same chromogenic detection infrastructure already established for cathepsin B assays, researchers can efficiently profile both cysteine (cathepsin B) and metallo (DPP III) protease activities without investing in separate fluorogenic substrate inventories or detection hardware .

Method Bridging from Legacy BANA-Based Assays

Many historical cathepsin B assays and histochemical protocols were developed using Nα-Benzoyl-DL-arginine-β-naphthylamide (BANA) as the substrate. Z-Arg-Arg-betaNA was explicitly designed and validated as a superior replacement, demonstrating a 64-fold higher hydrolysis rate and substantially better solubility . Laboratories transitioning from BANA to Z-Arg-Arg-betaNA can expect approximately two orders of magnitude improvement in assay sensitivity, enabling detection of cathepsin B activity at substantially lower enzyme concentrations. When converting protocols, the Km difference (0.18 mM for Z-Arg-Arg-betaNA vs. 3.3 mM for BANA) should inform substrate concentration adjustments: near-saturating conditions for Z-Arg-Arg-betaNA are achieved at approximately 1–2 mM, whereas BANA requires concentrations exceeding 10 mM for equivalent saturation .

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